molecular formula C14H18N4O4S2 B6998801 N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide

Cat. No.: B6998801
M. Wt: 370.5 g/mol
InChI Key: VALXXHKIODWNSM-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is a synthetic organic compound that features a benzothiazole ring, a morpholine ring, and a sulfonamide group. Compounds with these structural motifs are often investigated for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4S2/c1-24(20,21)15-8-10-9-22-7-6-18(10)14(19)17-13-16-11-4-2-3-5-12(11)23-13/h2-5,10,15H,6-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VALXXHKIODWNSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1COCCN1C(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable carboxylic acid derivative.

    Introduction of the Morpholine Ring: Through nucleophilic substitution reactions.

    Attachment of the Sulfonamide Group: Using sulfonyl chlorides under basic conditions.

    Final Coupling: Combining the benzothiazole and morpholine intermediates under appropriate conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and catalytic processes.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: Potentially forming sulfoxides or sulfones.

    Reduction: Reducing the sulfonamide group to an amine.

    Substitution: Nucleophilic or electrophilic substitution reactions on the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Employing reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Utilizing halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Applications in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide would depend on its specific biological target. Generally, compounds with benzothiazole and sulfonamide groups can interact with enzymes or receptors, inhibiting or modulating their activity. The morpholine ring might enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Known for their antimicrobial and anticancer activities.

    Sulfonamide Compounds: Widely used as antibiotics and enzyme inhibitors.

    Morpholine Derivatives: Often used in pharmaceuticals for their solubility and stability.

Uniqueness

N-(1,3-benzothiazol-2-yl)-3-(methanesulfonamidomethyl)morpholine-4-carboxamide is unique due to the combination of these three functional groups, which may confer distinct biological activities and chemical properties compared to other compounds.

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